molecular formula C6H11O7P B10832727 2-[[Hydroperoxy(hydroxy)phosphanyl]methyl]pentanedioic acid

2-[[Hydroperoxy(hydroxy)phosphanyl]methyl]pentanedioic acid

Cat. No.: B10832727
M. Wt: 226.12 g/mol
InChI Key: HKANXFJUBKMWSW-UHFFFAOYSA-N
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Description

GPI-16072 is a compound that targets glutamate carboxypeptidase II, an enzyme involved in the hydrolysis of neuropeptides. This compound has shown potential in treating conditions such as neuralgia and disruptive impulse control and conduct disorders .

Chemical Reactions Analysis

GPI-16072 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GPI-16072 has several scientific research applications:

    Chemistry: It is used to study the mechanisms of enzyme inhibition and the role of glutamate carboxypeptidase II in various biochemical pathways.

    Biology: It helps in understanding the physiological and pathological roles of glutamate carboxypeptidase II in neural tissues.

    Medicine: It has potential therapeutic applications in treating neuralgia and disruptive impulse control and conduct disorders.

    Industry: It can be used in the development of new drugs targeting glutamate carboxypeptidase II.

Mechanism of Action

GPI-16072 exerts its effects by inhibiting glutamate carboxypeptidase II, an enzyme that hydrolyzes neuropeptides such as N-acetylaspartylglutamate to release glutamate. This inhibition modulates excitatory neurotransmission and has potential therapeutic effects in conditions involving neuralgia and impulse control disorders .

Comparison with Similar Compounds

GPI-16072 is unique in its specific targeting of glutamate carboxypeptidase II. Similar compounds include:

Properties

Molecular Formula

C6H11O7P

Molecular Weight

226.12 g/mol

IUPAC Name

2-[[hydroperoxy(hydroxy)phosphanyl]methyl]pentanedioic acid

InChI

InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(12)13-11/h4,11-12H,1-3H2,(H,7,8)(H,9,10)

InChI Key

HKANXFJUBKMWSW-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CP(O)OO)C(=O)O

Origin of Product

United States

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